molecular formula C10H6N2O8S B146839 Flavianic acid CAS No. 483-84-1

Flavianic acid

Cat. No. B146839
CAS RN: 483-84-1
M. Wt: 314.23 g/mol
InChI Key: FCQJEPASRCXVCB-UHFFFAOYSA-N
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Description

Flavianic acid, also known as naphthol yellow S, is a synthetic dye that has been used in various applications, including as a colorant for cosmetics and dyeing hair . It is known for forming highly insoluble salts with certain organic bases, which has been utilized in the isolation of nucleinic compounds from biological fluids . This compound has also been used in histological staining, demonstrating its versatility in biochemical applications .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored for various purposes. For instance, flavianic acids have been prepared and examined for use as color reference standards in thin-layer chromatography (TLC), indicating their purity and absence of impurities . Additionally, flavianates of nucleinic substances such as cystosine and cytidine have been synthesized, demonstrating the utility of this compound in the isolation and identification of these biological compounds .

Molecular Structure Analysis

This compound's interaction with proteins has been studied to understand its binding mechanisms. For example, the binding of this compound to bovine trypsin has been investigated, revealing a restricted transconformation of the macromolecule linked to dye binding at a stoichiometry of 1:1 . This interaction suggests that this compound can induce specific conformational changes in proteins, which is crucial for understanding the molecular dynamics of protein precipitation .

Chemical Reactions Analysis

This compound has been shown to react with phenothiazines in a neutral medium, forming orange or brown crystalline compounds that can be quantitatively extracted into benzene . This property has been utilized in the extractive spectrophotometric determination of phenothiazines, highlighting the reactivity of this compound with other organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been a subject of research due to its practical applications. Studies have shown that this compound disodium salt has a high rank of maximum heat of decomposition and fuel value-heat of decomposition, which is significant in evaluating its explosive hazard . The thermal stability of this compound disodium salt and its hydrate has been investigated, revealing that the hydrate form has lower thermal stability and that particle size difference does not significantly affect the thermal stability of the disodium salt . These findings are essential for ensuring the safe production and handling of this compound in industrial processes .

Scientific Research Applications

Chromatography Reference Standards

Flavianic acid has been explored for its potential as a color reference standard in thin-layer chromatography (TLC). Studies have demonstrated its suitability due to specific absorption properties and purity, making it a valuable tool in analytical chemistry (Tsuji et al., 2003).

Thermal Stability Analysis

The thermal stability of this compound, particularly its disodium salt form, has been investigated, highlighting its relevance in safety evaluations. This research is crucial for industries using this compound as a colorant, such as in cosmetics, due to its potential to decompose and burn spontaneously under certain conditions (Fu et al., 2009).

Protein Binding Studies

This compound has been used as a model compound to study its binding interaction with proteins. For example, its interaction with bovine trypsin has been analyzed, revealing a complex two-step binding mode. This research contributes to our understanding of protein-dye interactions, which can be used in protein fractionation methods (Schneedorf et al., 2001).

Electrode Construction for Analytical Chemistry

This compound has been utilized in the construction of PVC membrane electrodes for the analysis of certain pharmaceutical compounds. This demonstrates its potential application in developing tools for quantitative chemical analysis (Shalaby et al., 2007).

Antioxidant Properties

Research into the antioxidant properties of various compounds has included this compound. It has been studied for its potential role in protecting against oxidative stress, which is significant for understanding the antioxidant capabilities of various substances (Dastmalchi et al., 2007).

Protein Structural Analysis

Studies have also focused on the structural stabilization of proteins in the presence of this compound. This is relevant for understanding protein dynamics and the effects of ligands on protein structure, offering insights into biochemistry and molecular biology (Schneedorf et al., 2001).

Biochemical and Pharmacological Research

This compound has been part of broader research in biochemical and pharmacological contexts, contributing to our understanding of various biological compounds and their effects on living organisms. This includes studies on its occurrence, biosynthesis, and potential therapeutic applications (Srinivasulu et al., 2018).

Plant Growth and Development

Research has also extended to the role of this compound and related compounds in plant growth and development, providing valuable information for agricultural and botanical sciences (Rivas-San Vicente & Plasencia, 2011).

Safety and Hazards

When handling Flavianic acid, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Target of Action

Flavianic acid, also known as 2,4-Dinitro-1-naphthol-7-sulfonic acid

Mode of Action

It is known that this compound is a conjugated version of flavianate and is recognized for its role as a histological dye . This suggests that it may interact with its targets through a staining mechanism, binding to certain cellular components to change their color and make them more visible under a microscope.

Biochemical Pathways

This compound is likely involved in various biochemical pathways due to its complex structure and potential interactions with multiple targets. It’s worth noting that flavonoids, a class of compounds to which this compound is related, are known to be involved in a wide range of biological functions, including defense against UV-B radiation and pathogen infection, nodulation, and pollen fertility .

Result of Action

Given its role as a histological dye , it can be inferred that this compound may have a significant impact on cellular visualization, aiding in the identification and study of various cellular components and structures.

properties

IUPAC Name

8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid
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InChI

InChI=1S/C10H6N2O8S/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17/h1-4,13H,(H,18,19,20)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FCQJEPASRCXVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H6N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

549-34-8 (di-potassium salt), 55482-31-0 (barium salt[1:1]), 68698-86-2 (aluminum salt[3:2]), 846-70-8 (di-hydrochloride salt)
Record name Flavianic acid
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DSSTOX Substance ID

DTXSID4025167
Record name 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid
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Molecular Weight

314.23 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Flavianic acid
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CAS RN

483-84-1
Record name Flavianic acid
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Record name Flavianic acid
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Record name 2-Naphthalenesulfonic acid, 8-hydroxy-5,7-dinitro-
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Record name 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid
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Record name 8-hydroxy-5,7-dinitronaphthalene-2-sulphonic acid
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Record name FLAVIANIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does flavianic acid interact with its targets?

A1: this compound primarily interacts with basic organic compounds through ionic interactions. It forms salts with organic bases [, , , , , ] due to its acidic sulfonic acid group and the presence of electron-withdrawing nitro groups enhancing its acidity. This interaction often leads to the formation of insoluble precipitates, which has been exploited for isolation and identification purposes. For example, it forms insoluble salts with arginine [, , ], cytidine [], and other nucleinic substances [].

Q2: What are the downstream effects of this compound binding?

A2: The downstream effects depend heavily on the target molecule. In some cases, this compound binding can lead to precipitation [, , ], enabling isolation of the target compound. This was observed with cytidine during its isolation from yeast nucleic acid []. In other cases, it can be used as a staining agent. For instance, it enhances the staining of collagen fibers in histological studies []. This compound can also inhibit enzyme activity, as seen with trypsin, by inducing conformational changes and aggregation [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H6N2O8S. Its molecular weight is 358.26 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic details are limited in the provided research, this compound derivatives have been analyzed using infrared (IR) spectroscopy []. These analyses demonstrated consistent IR spectra among different batches, indicating purity and potential use as reference standards in thin-layer chromatography (TLC).

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research does not indicate any inherent catalytic activity of this compound. Its primary applications revolve around its ability to form salts with organic bases, which is then used for separation, identification, or staining purposes.

Q6: Are there any computational studies on this compound?

A6: The provided research predates the widespread use of computational chemistry techniques. Therefore, no information is available regarding simulations, calculations, or QSAR models related to this compound within the provided context.

Q7: How does the structure of this compound contribute to its activity?

A7: The structure of this compound is crucial for its ability to form salts with organic bases. The sulfonic acid group (–SO3H) acts as the acidic moiety, readily donating a proton to form ionic interactions. The two nitro groups (–NO2) on the naphthalene ring enhance this acidity by withdrawing electron density from the ring system.

Q8: How is this compound typically quantified?

A10: While specific quantification methods are not detailed in the provided research, its strong UV absorbance due to the aromatic naphthalene ring and nitro groups suggests that UV-Vis spectrophotometry could be a viable technique. Additionally, titration methods might be employed due to its acidic nature [].

Q9: What are the environmental impacts of this compound?

A9: The provided research primarily focuses on laboratory applications of this compound and does not offer insight into its environmental impact or degradation pathways. Further investigation is needed to address these aspects.

Q10: Are there any known alternatives to this compound?

A12: Several alternatives exist depending on the specific application. For instance, picric acid and rufianic acid have been explored as alternatives for precipitating amino acids [, ]. Other precipitation agents like phosphotungstic acid have also been employed []. The choice of an alternative would depend on the target molecule and the desired outcome.

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